molecular formula C7H9FN2O B13608897 (R)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

(R)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13608897
M. Wt: 156.16 g/mol
InChI Key: MBNUBIXCAKWNQX-LURJTMIESA-N
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Description

(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features a fluorinated pyridine ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridine-3-carboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution steps.

Types of Reactions:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol: The enantiomer of the compound .

    2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.

    2-amino-2-(pyridin-3-yl)ethan-1-ol: A non-fluorinated analog.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability.

    Chirality: The (2R) configuration may exhibit different biological activity compared to its (2S) counterpart.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1

InChI Key

MBNUBIXCAKWNQX-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1[C@H](CO)N)F

Canonical SMILES

C1=CC(=NC=C1C(CO)N)F

Origin of Product

United States

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